
4-Methyl-3-heptanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Methyl-3-heptanol and its stereoisomers has been a focal point of research due to its significance in chemical synthesis and potential applications. Notably, the stereoisomers of this compound are major components of aggregation pheromones of bark beetles and trail pheromones of ants. Key steps in the synthesis involve the preparation of chiral 4-methyl-3-heptanones, reduction to the corresponding alcohols, and stereospecific transesterification with vinyl acetate using lipase AK catalysis. These processes have been optimized to achieve the desired stereochemistry crucial for biological activity (Zada et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound plays a critical role in its physical and chemical properties. Studies involving high-pressure conditions have shown that the Debye process of this compound gains significant intensity under pressure, reflecting differences in the formation of hydrogen-bonded supramolecular structures compared to other alcohols. This behavior underlines the unique structural aspects of this compound and its potential for forming distinct molecular assemblies (Pawlus et al., 2013).
Chemical Reactions and Properties
This compound's reactivity and interaction with other substances have been explored to understand its chemical behavior better. Its ability to form specific stereoisomers through reactions such as asymmetric epoxidation and regioselective cleavage of epoxides with trimethylaluminum is notable. These reactions are pivotal in synthesizing aggregation pheromones, showcasing the compound's significant chemical versatility and application potential (Nakagawa & Mori, 1984).
Physical Properties Analysis
The physical properties of this compound, such as its dielectric behavior and dynamics in neat form or in mixtures, have been studied through various experimental techniques. These studies reveal the compound's unique behavior in response to temperature and pressure changes, providing insights into its potential applications based on its physical characteristics. The impact of intramolecular conformation on its properties has been particularly noted, indicating the complex interplay between structure and function (Bauer et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of this compound, including its role in hydrogen-bonded structures and interactions with other molecules, have highlighted its potential in modifying supramolecular assemblies. Studies focusing on vapor deposition techniques have shed light on how this compound's molecular arrangements can be influenced, affecting its dielectric properties and suggesting methods for manipulating its chemical environment for various applications (Young-Gonzales et al., 2017).
Aplicaciones Científicas De Investigación
Physical Properties and Molecular Behavior :
- Pressure Influence on Dielectric Process : A study investigated how high pressures change the Debye process of 4-methyl-3-heptanol, focusing on its dielectric properties under varying temperatures and pressures. The study found that the Debye process gains significant intensity upon pressure application, which contrasts with other similar substances and provides insights into the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).
- High-Pressure Dielectric Study : Another study explored 5-methyl-3-heptanol using rheology and dielectric spectroscopy at elevated pressures. This research provided comparative insights into how this compound behaves under similar conditions, emphasizing its place between alcohols with large and small Debye-like features (Gainaru et al., 2014).
Biological Activity and Ecological Role :
- Pheromone in Insects : Stereoisomers of this compound have been identified as major components of aggregation pheromones in bark beetles and trail pheromones in ants. Specifically, certain stereoisomers attract beetles in combination with other compounds, while others can be inhibitory. This highlights its ecological role in insect communication and potentially offers avenues for pest control (Zada et al., 2004).
- Gland Secretions in Ants : In the leaf-cutter ant Atta laevigata, this compound was found in the mandibular gland secretion, varying with castes. Its presence and concentration are linked to the ants' alarm response, indicating its significance in ant communication and social structure (Hernández et al., 1999).
Comparative Studies and Applications :
- Combustion and Emission Characteristics : Studies have examined the combustion and emission characteristics of n-heptanol-methyl oleate biodiesel blends, which include structural relatives of this compound. Understanding the behavior of these similar compounds can shed light on potential applications of this compound in biofuels and their environmental impact (El-Seesy et al., 2020; El-Seesy et al., 2021).
- Modification of Hydrogen-Bonded Structures : Research on vapor-deposited films of this compound revealed changes in the dielectric properties and suggested alterations in hydrogen-bonded structures when compared to the equilibrium liquid state. Such findings are relevant for materials science and the understanding of molecular interactions at different states (Young-Gonzales et al., 2017).
Safety and Hazards
4-Methyl-3-heptanol is flammable and its vapors may form explosive mixtures with air . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
Direcciones Futuras
The future directions of 4-Methyl-3-heptanol research could involve studying its behavior under high pressures . For instance, a study has shown that the Debye process of this compound gains significant intensity upon pressure application . This behavior contrasts with that of the previously studied octanol 2-ethyl-1-hexanol, which features a large Debye process . These experimentally observed, clearly distinguishable pressure evolutions are discussed to reflect differences in the formation of hydrogen-bonded supramolecular structures .
Mecanismo De Acción
Target of Action
4-Methyl-3-heptanol is a chemical compound that has been studied in the context of eusocial ants . In these ants, aggressive behaviors require the ability to discriminate between chemical signatures such as cuticular hydrocarbons that distinguish nestmate friends from non-nestmate foes . It has been suggested that a mismatch between a chemical signature (label) and the internal, neuronal . Therefore, the primary targets of this compound are likely to be the olfactory receptors of these ants, which allow them to distinguish between different chemical signatures.
Mode of Action
It is believed to interact with the olfactory receptors of ants, causing them to recognize the presence of non-nestmate individuals . This interaction triggers aggressive behaviors in the ants, allowing them to protect their colony from potential threats .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to involve the olfactory signaling pathways in ants. When the compound binds to olfactory receptors, it triggers a series of biochemical reactions that lead to the perception of a non-nestmate individual. The downstream effects of this perception include the activation of aggressive behaviors .
Pharmacokinetics
The compound may be metabolized by enzymes in the ant’s body and excreted through waste products .
Result of Action
The result of the action of this compound is the triggering of aggressive behaviors in ants. This allows the ants to protect their colony from potential threats, ensuring the survival and success of the colony .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For example, the presence of other chemical signals in the environment may affect the ant’s perception of the this compound signal. Additionally, factors such as temperature and humidity may affect the volatility and dispersion of the compound, potentially influencing its efficacy as a chemical signal .
Propiedades
IUPAC Name |
4-methylheptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQICAFAUMRYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041519 | |
| Record name | 4-Methyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14979-39-6 | |
| Record name | 4-Methyl-3-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14979-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014979396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-heptanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-3-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylheptan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-3-HEPTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4RU749510 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-methyl-3-heptanol interact with its target in bark beetles?
A1: this compound interacts with olfactory receptors in the antennae of bark beetles . The specific binding mechanism and subsequent signal transduction pathways are still under investigation.
Q2: What are the downstream effects of this interaction?
A2: The binding of this compound to olfactory receptors triggers a behavioral response in bark beetles, attracting them to the source of the pheromone . This pheromone, often in combination with other compounds, plays a crucial role in the aggregation and mating behavior of these insects.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H18O, and its molecular weight is 130.23 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers don't delve deep into detailed spectroscopic analysis, information on the compound's synthesis and characterization can be found in references and .
Q5: What is the stability of this compound under various environmental conditions?
A5: The research primarily focuses on the biological activity and synthesis of this compound. Detailed studies on its material compatibility and stability under specific conditions are not provided in the research.
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research focuses on the role of this compound as a pheromone component and its synthesis. No catalytic properties are discussed in the papers.
Q7: Have there been any computational studies on the interaction of this compound with its receptor?
A7: While the research highlights the importance of stereochemistry in its biological activity , specific computational modeling studies are not presented. This avenue of research could provide further insights into the binding mechanism and receptor interactions.
Q8: How do structural modifications of this compound affect its activity as a pheromone?
A8: Research indicates that the stereochemistry of this compound plays a critical role in its biological activity . For example, the (3S,4S)-isomer is a potent attractant for Scolytus amygdali, while other stereoisomers show reduced or no activity . Studies also demonstrate that even slight modifications, like fluorination at the 2-position, can significantly reduce pheromone activity .
Q9: Does the length of the carbon chain affect its pheromone activity?
A9: While this compound is the primary focus, research on Scolytus amygdali suggests that 4-methyl-3-hexanol, with a shorter carbon chain, also plays a role in its pheromone system, though it's less potent than this compound .
Q10: Are there specific formulation strategies to improve the stability or delivery of this compound in pest control applications?
A10: While the research mentions the use of polyethylene pheromone dispensers for this compound in field trials , detailed information on specific formulation strategies to enhance its stability or delivery is not provided. This is a relevant area for further research, especially for developing effective pest control strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



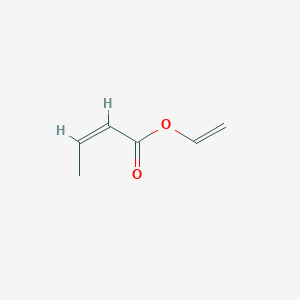

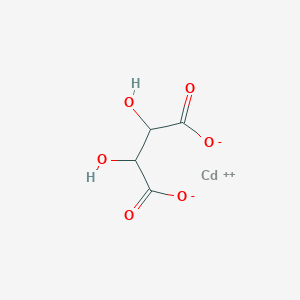
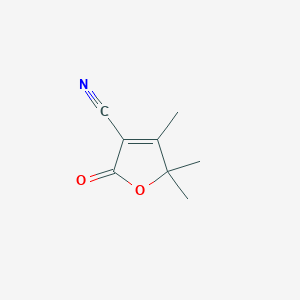
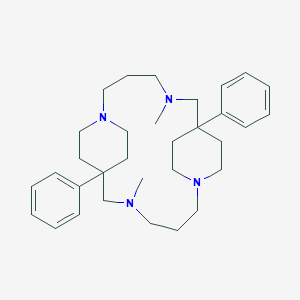

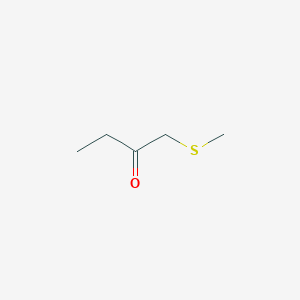
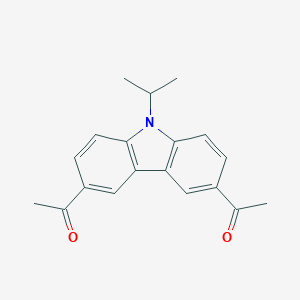

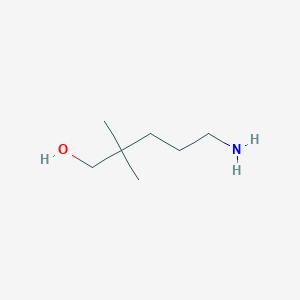
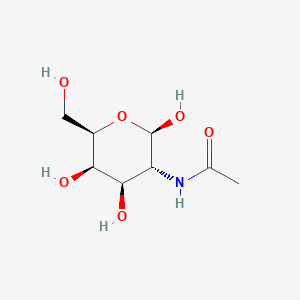

![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
